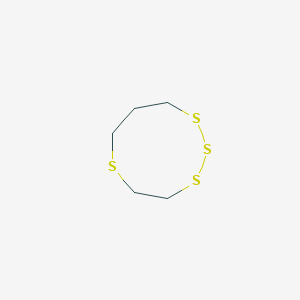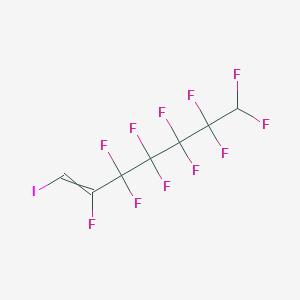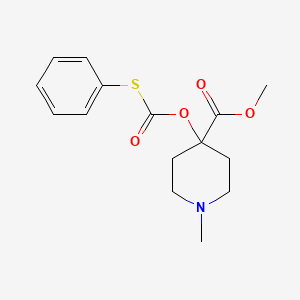![molecular formula C18H20O6 B14329585 1,3-Benzodioxol-5-ol, 6-[1-(3,4,5-trimethoxyphenyl)ethyl]- CAS No. 109336-12-1](/img/structure/B14329585.png)
1,3-Benzodioxol-5-ol, 6-[1-(3,4,5-trimethoxyphenyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxol-5-ol, 6-[1-(3,4,5-trimethoxyphenyl)ethyl]- is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a benzodioxole ring fused with a phenyl ring substituted with a trimethoxyphenyl group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxol-5-ol, 6-[1-(3,4,5-trimethoxyphenyl)ethyl]- typically involves the reaction of 1,3-benzodioxole with 3,4,5-trimethoxyphenylacetic acid under specific conditions. The reaction is often catalyzed by a strong acid, such as sulfuric acid, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxol-5-ol, 6-[1-(3,4,5-trimethoxyphenyl)ethyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzodioxole derivatives.
Scientific Research Applications
1,3-Benzodioxol-5-ol, 6-[1-(3,4,5-trimethoxyphenyl)ethyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxol-5-ol, 6-[1-(3,4,5-trimethoxyphenyl)ethyl]- involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may be mediated through the modulation of inflammatory signaling pathways, such as the NF-κB pathway.
Comparison with Similar Compounds
Similar Compounds
Sesamol: A related compound with similar antioxidant properties.
1,3-Benzodioxole: The parent compound of the benzodioxole family, known for its bioactive derivatives.
3,4-Methylenedioxyphenol: Another compound with a similar structure and biological activities.
Uniqueness
1,3-Benzodioxol-5-ol, 6-[1-(3,4,5-trimethoxyphenyl)ethyl]- is unique due to the presence of the trimethoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound for various applications in research and industry.
Properties
CAS No. |
109336-12-1 |
|---|---|
Molecular Formula |
C18H20O6 |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
6-[1-(3,4,5-trimethoxyphenyl)ethyl]-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C18H20O6/c1-10(12-7-14-15(8-13(12)19)24-9-23-14)11-5-16(20-2)18(22-4)17(6-11)21-3/h5-8,10,19H,9H2,1-4H3 |
InChI Key |
IISFNAFZYSGNEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)OC)OC)OC)C2=CC3=C(C=C2O)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(Dipropylamino)ethyl]-2-methylphenol](/img/structure/B14329506.png)

![1-(4-Chlorophenyl)-7-oxa-2,6-dithiabicyclo[2.2.1]heptane](/img/structure/B14329522.png)
![4-{[(Dodecanoyloxy)(dioctyl)stannyl]oxy}-4-oxobut-2-enoic acid](/img/structure/B14329529.png)

![Bicyclo[10.1.0]tridecan-1-ol](/img/structure/B14329547.png)

![4-Benzylidenespiro[thietane-2,9'-xanthene]](/img/structure/B14329553.png)
selanium iodide](/img/structure/B14329558.png)


![6-(4-{[4-(Acetyloxy)benzoyl]oxy}phenoxy)-6-oxohexanoate](/img/structure/B14329574.png)
![{Methylenebis[(3,5-dimethyl-1H-pyrazole-4,1-diyl)]}dimethanol](/img/structure/B14329580.png)

